molecular formula C25H23N3O2S B3005703 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207010-53-4

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B3005703
CAS No.: 1207010-53-4
M. Wt: 429.54
InChI Key: ZQOHUNAVJAANRP-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H23N3O2S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

  • Study 1: Research indicates that omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which are structurally related to the compound , have shown significant anticonvulsant activity. Specifically, a study found that 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide was the most active compound in the series against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
  • Study 2: Another study focused on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, finding that derivatives with 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring were most effective in anticonvulsant activity against maximal electroshock test (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).

Biological Activities and Antimicrobial Evaluation

  • Study 3: Imidazole derivatives, including those similar to the compound , have been noted for their extensive biological activities. They possess antimicrobial and anticancer activities, with the imidazole ring improving pharmacokinetic characteristics (Ramanathan, 2017).
  • Study 4: A variety of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were synthesized and demonstrated significant antimicrobial activity against various microbial species (Gul et al., 2017).

Anticancer Potential

  • Study 5: N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to the compound , were tested for anticancer activity. Certain derivatives exhibited reasonable anticancer activity against various cancer types, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
  • Study 6: Structural changes in similar small-molecule drugs, such as phenylacetamides pending 1H-imidazol-5-one variants, have shown promising results in cancer cell inhibition, offering insights for potential clinical anticancer drug development (Khayat et al., 2022).

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-18-8-6-7-11-22(18)28-23(19-12-14-21(30-2)15-13-19)16-26-25(28)31-17-24(29)27-20-9-4-3-5-10-20/h3-16H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOHUNAVJAANRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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